![molecular formula C21H21FN4O5S B2773162 methyl 2-((5-((2,4-dimethoxybenzamido)methyl)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)thio)acetate CAS No. 689750-71-8](/img/structure/B2773162.png)
methyl 2-((5-((2,4-dimethoxybenzamido)methyl)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)thio)acetate
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Description
“Methyl 2-((5-((2,4-dimethoxybenzamido)methyl)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)thio)acetate” is a chemical compound with the molecular formula C21H21FN4O5S . It has an average mass of 460.479 Da and a monoisotopic mass of 460.121674 Da .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple functional groups. It includes a 1,2,4-triazole ring, which is a type of heterocyclic compound. This ring is substituted with a 4-fluorophenyl group, a thioacetate group, and a 2,4-dimethoxybenzamido group .Scientific Research Applications
- The compound’s triazole ring system and thioether group contribute to its antifungal properties. Researchers have investigated its efficacy against fungal pathogens, including Candida species and Aspergillus strains. By inhibiting fungal enzymes or disrupting cell membranes, this compound could serve as a potential antifungal agent in clinical settings .
- The combination of a triazole ring and a fluorophenyl group suggests potential anticancer activity. Studies have explored its effects on cancer cell lines, focusing on mechanisms such as apoptosis induction, cell cycle arrest, and inhibition of tumor growth. Further research aims to optimize its selectivity and minimize cytotoxicity .
- The formamido and dimethoxybenzamido moieties hint at anti-inflammatory potential. Researchers have investigated its impact on inflammatory pathways, including cytokine modulation and NF-κB inhibition. By targeting inflammation, this compound could find applications in chronic inflammatory diseases .
- The compound’s thioether linkage and triazole scaffold have prompted studies on its antibacterial effects. Researchers have tested it against Gram-positive and Gram-negative bacteria, exploring its ability to disrupt bacterial cell walls or inhibit essential enzymes. Potential applications include novel antibiotics or antibacterial coatings .
- The presence of the dimethoxyphenyl group suggests neuroprotective properties. Investigations have focused on its impact on neuronal cell viability, oxidative stress, and neuroinflammation. Researchers aim to harness its potential for neurodegenerative disease therapies .
- Computational studies have explored the compound’s binding interactions with specific protein targets. By understanding its binding modes and affinity, researchers can optimize its structure for drug design. This area holds promise for developing novel pharmaceuticals .
Antifungal Activity
Anticancer Potential
Anti-Inflammatory Properties
Antibacterial Investigations
Neuroprotective Studies
Chemical Biology and Drug Design
properties
IUPAC Name |
methyl 2-[[5-[[(2,4-dimethoxybenzoyl)amino]methyl]-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN4O5S/c1-29-15-8-9-16(17(10-15)30-2)20(28)23-11-18-24-25-21(32-12-19(27)31-3)26(18)14-6-4-13(22)5-7-14/h4-10H,11-12H2,1-3H3,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLOBCHSTQGEMOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)NCC2=NN=C(N2C3=CC=C(C=C3)F)SCC(=O)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 2-((5-((2,4-dimethoxybenzamido)methyl)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)thio)acetate |
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